molecular formula C20H14O B1473984 1-[(2-Propynyloxy)methyl]pyrene CAS No. 1115084-83-7

1-[(2-Propynyloxy)methyl]pyrene

Cat. No.: B1473984
CAS No.: 1115084-83-7
M. Wt: 270.3 g/mol
InChI Key: PHLBHJYVJNAPAY-UHFFFAOYSA-N
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Description

Contextualization of Pyrene (B120774) Derivatives in Contemporary Chemical Science

Pyrene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable attention in diverse scientific fields. rsc.org Their utility is rooted in their unique electronic and photophysical characteristics.

Polycyclic aromatic hydrocarbons are integral to the development of functional materials due to their rigid, planar structures and extensive π-conjugated systems. researchgate.net These features facilitate their use as building blocks for organic semiconductors, light-emitting diodes, and solar cells. researchgate.netmdpi.com Furthermore, their inherent fluorescence makes them excellent candidates for chemical and biological probes, capable of detecting a wide range of analytes and monitoring processes in various environments, including living cells. rsc.orgrsc.org

Pyrene is particularly notable among PAHs for its strong fluorescence, high quantum yield, and long fluorescence lifetime. researchgate.netresearchgate.net A key characteristic of pyrene is its ability to form "excimers"—excited-state dimers—which exhibit a distinct, red-shifted emission compared to the monomer. rsc.orgdigitellinc.com This property is highly sensitive to the local environment, making pyrene derivatives valuable as probes for polarity, viscosity, and intermolecular distances. rsc.org The high charge carrier mobility of pyrene also makes it an attractive component for organic electronic devices. researchgate.netosti.gov

Structural Foundation and Synthetic Utility of 1-[(2-Propynyloxy)methyl]pyrene

The specific structure of this compound, with its pyrene core and propargyl ether linkage, is central to its functionality and versatility in chemical synthesis.

The pyrene core of the molecule is the primary source of its luminescent properties. researchgate.net The large, planar aromatic system is prone to π-π stacking interactions, where multiple pyrene units self-assemble into ordered arrangements. osti.govnih.gov This stacking behavior can significantly influence the photophysical properties of the material, often leading to the formation of excimers and altering the emission characteristics. rsc.orgosti.gov The ability to control this aggregation is a key area of research for tailoring the optical and electronic properties of pyrene-based materials. mdpi.comrsc.org

The propargyl ether group (a terminal alkyne connected via an ether linkage) is a highly versatile functional handle. nih.govmdpi.com Its terminal alkyne is a key participant in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." nih.govresearchgate.net This reaction allows for the efficient and specific coupling of the pyrene unit to other molecules, such as polymers, biomolecules, or surfaces, under mild conditions. researchgate.netresearchgate.net This ease of functionalization enables the creation of complex, tailor-made materials and probes with specific functions. nih.govmdpi.com

Research Trajectories and Academic Significance of the Compound

The academic significance of this compound lies in its role as a versatile building block for creating sophisticated chemical systems. Current research trajectories focus on leveraging its unique properties for a variety of applications. These include the development of novel fluorescent sensors for detecting metal ions and other analytes, the creation of advanced organic electronic materials, and the construction of bio-imaging agents. The ability to easily incorporate the environmentally sensitive pyrene fluorophore into larger molecular architectures via the propargyl ether linkage continues to drive its use in cutting-edge chemical research.

Properties

IUPAC Name

1-(prop-2-ynoxymethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c1-2-12-21-13-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h1,3-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLBHJYVJNAPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115084-83-7
Record name 1-[(2-Propynyloxy)methyl]pyrene
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Synthetic Methodologies and Chemical Transformations of 1 2 Propynyloxy Methyl Pyrene

Advanced Synthetic Pathways for the Compound

The synthesis of 1-[(2-Propynyloxy)methyl]pyrene is a multi-step process that begins with the formation of a key precursor, followed by its derivatization. The efficiency and purity of the final product are highly dependent on the careful control of reaction conditions.

Precursor Synthesis and Derivatization Strategies

The primary precursor for the synthesis of this compound is 1-(hydroxymethyl)pyrene , also known as 1-pyrenemethanol. sigmaaldrich.comnih.gov This precursor can be synthesized through several routes. A common method involves the reduction of commercially available pyrene-1-carbaldehyde. nih.gov For instance, sodium borohydride (B1222165) in boiling methanol (B129727) can be used to effectively reduce the aldehyde to the corresponding alcohol. nih.gov Alternative synthetic strategies start from pyrene (B120774) itself, which can undergo Friedel-Crafts acylation followed by a Bayer-Villiger oxidation and subsequent saponification to yield 1-hydroxypyrene, which would then require further steps to introduce the hydroxymethyl group. google.com Another route involves the bromination of pyrene to form 1-bromopyrene (B33193), which can then be converted to 1-pyrenecarbaldehyde. orgsyn.orgorgsyn.org

Once the 1-(hydroxymethyl)pyrene precursor is obtained, the next step is derivatization to introduce the propargyl group. This is typically achieved through a Williamson ether synthesis. The hydroxyl group of 1-(hydroxymethyl)pyrene is deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide is then reacted with a propargyl halide, most commonly propargyl bromide, to form the ether linkage, yielding the target compound, this compound. uni.lunih.gov Chemical derivatization is a powerful technique to modify the properties of pyrene-based compounds for specific applications. researchgate.netpku.edu.cnnih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and ensuring high purity. For the Williamson ether synthesis step, several factors are critical. The choice of base and solvent, reaction temperature, and reaction time all play significant roles.

The use of a strong, non-nucleophilic base like sodium hydride is essential to fully deprotonate the alcohol without competing side reactions. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive alkoxide and base by atmospheric moisture. Temperature control is also vital; reactions are often started at a low temperature (e.g., 0 °C) during the deprotonation step to manage the exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the substitution reaction to completion. researchgate.net The table below summarizes key parameters and their effects on the synthesis.

ParameterConditionRationale and Impact on Yield/Purity
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation of the alcohol, leading to higher yields.
Solvent Anhydrous THF or DMFAprotic polar solvents effectively solvate the alkoxide intermediate without interfering in the reaction. Purity of the solvent is critical to avoid side reactions.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic deprotonation. Allowing the reaction to proceed at room temperature or with gentle heating ensures the reaction goes to completion. researchgate.net
Atmosphere Inert (Nitrogen/Argon)Prevents reaction with atmospheric moisture and oxygen, which would reduce yield and purity.
Reactant Ratio Slight excess of propargyl bromideUsing a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges.
Reaction Time Typically several hours to overnightMonitoring by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and avoid the formation of degradation byproducts.

This table presents generalized optimization strategies for Williamson ether synthesis applicable to the preparation of this compound.

Post-Synthetic Functionalization via Click Chemistry

The terminal alkyne group in this compound makes it an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. organic-chemistry.org This functionality allows for the covalent linking of the fluorescent pyrene moiety to a wide array of other molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The most prominent application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgresearchgate.net This reaction joins the terminal alkyne of the pyrene derivative with an azide-functionalized molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgbeilstein-journals.org The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govresearchgate.net

The standard catalytic system involves a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.orgresearchgate.net The presence of a copper-coordinating ligand can accelerate the reaction. nih.gov This methodology has been used to conjugate the pyrene unit to various substrates, including polymers and biomolecules, for applications in materials science and bio-imaging. nih.govnih.gov

AlkyneAzide (B81097) PartnerCatalyst SystemSolventYield
This compoundAzido-functionalized polymerCuSO₄ / Sodium AscorbateDMF/H₂O>95%
This compoundBenzyl AzideCuITHFHigh
This compoundAzide-modified biomoleculeCuBr / LigandAqueous BufferGood

This table provides representative examples of CuAAC reactions involving this compound, demonstrating its versatility.

Copper-Free Click Chemistry Approaches

While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst has led to the development of copper-free click chemistry alternatives, particularly for in vivo biological applications. sigmaaldrich.comnih.govrsc.org The most common copper-free method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnresearchgate.netnih.gov

SPAAC relies on the high ring strain of a cyclooctyne (B158145) derivative to drive the cycloaddition with an azide without the need for a catalyst. wikipedia.org The terminal alkyne in this compound is not strained and, therefore, is not a suitable substrate for SPAAC. For a pyrene moiety to be incorporated using this copper-free method, the synthetic strategy is typically reversed: a pyrene derivative functionalized with an azide group is synthesized and then reacted with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). nih.gov Therefore, this compound itself is primarily reserved for copper-catalyzed click reactions.

Integration of the Triazole Ring into Complex Architectures

This strategy has been employed to create a variety of functional materials and probes:

Polymers: By clicking this compound onto azide-functionalized polymer backbones, materials with tailored photophysical properties can be created. For instance, it has been used to form polymer networks that exhibit shape-memory behavior. nih.gov It can also be used to functionalize polymers like poly(2-methyl-2-oxazoline). researchgate.net

Dendrimers and Macromolecules: The pyrene unit can be attached to the periphery of dendrimers, creating macromolecules with a high density of fluorescent probes for sensing applications. researchgate.net

Bioconjugates: The pyrene alkyne can be clicked onto azide-modified peptides, proteins, or DNA. The resulting bioconjugates are valuable tools for studying biological processes, leveraging the unique fluorescent properties of pyrene to report on local environments, binding events, or molecular trafficking. nih.gov

The combination of the pyrene fluorophore with the robust and versatile triazole linkage provides a powerful platform for the design and synthesis of advanced functional materials and chemical probes.

Other Coupling Reactions and Derivatizations

Beyond the more common click chemistry reactions, the terminal alkyne of this compound is amenable to a range of other important chemical transformations. These include palladium-catalyzed cross-coupling reactions and the synthesis of large, complex molecular systems.

Sonogashira Coupling and Related Alkyne Cross-Coupling Reactions

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orggold-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orggold-chemistry.orgorganic-chemistry.org The terminal alkyne of this compound makes it an ideal substrate for such transformations, allowing for the direct attachment of the pyrene moiety to various aromatic and vinylic systems.

The general scheme for the Sonogashira coupling involves the reaction of the terminal alkyne with an organohalide (R-X, where R is an aryl or vinyl group and X is I, Br, Cl, or OTf) in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and a base (such as an amine). wikipedia.org The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org

Alkyne ReactantAryl Halide ReactantCatalyst SystemBaseSolventConditionsProductYieldReference
THP-protected 4-(pent-4-yn-1-yl)pyrazole1-BromopyrenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom TempCoupled Product~96% (reduced side products) acs.org
1-Ethynylpyrene (B1663964)5-Iodoindole (B102021)Pd(PPh₃)₄ / CuIEt₃NDMFHigh Temp, Anaerobic(S)-1-(bis(4- methoxyphenyl)(phenyl)methoxy)-4-(5-(2-(pyren-1-yl)ethynyl)- 1H-indol-1-yl)butan-2-yl) 2-cyanoethyldiisopropylphosphor- amidite84% sdu.dk
PropyneVarious Aryl IodidesPd-Cu catalytic systemTriethylamineTHF-78°C to RTArylpropynes85-94% organic-chemistry.org

This table presents illustrative examples of Sonogashira coupling reactions with pyrene-alkyne derivatives, demonstrating typical reaction conditions.

Preparation of Macromolecular and Supramolecular Conjugates

The unique photophysical properties of the pyrene moiety, such as its long fluorescence lifetime and propensity for excimer formation, make it a desirable component in the design of functional macromolecules and supramolecular assemblies. The terminal alkyne of this compound provides a convenient handle for its incorporation into these larger systems.

Macromolecular Conjugates:

The synthesis of pyrene-containing polymers can be achieved through various polymerization techniques. One common strategy is the post-polymerization modification of a pre-existing polymer. For example, a polymer with pendant reactive groups, such as activated esters, can be reacted with a pyrene derivative containing a nucleophilic group, like pyrene-methylamine, to yield a pyrene-functionalized polymer. nih.gov Alternatively, Sonogashira coupling can be employed in the polymerization process itself. For instance, the palladium-catalyzed cross-coupling of monomers containing both terminal alkyne and aryl halide functionalities can lead to the formation of conjugated microporous polymers. nih.gov While not explicitly demonstrated with this compound, its terminal alkyne could be similarly utilized in such polymerization reactions.

Supramolecular Conjugates:

Supramolecular chemistry offers a powerful approach to the non-covalent assembly of pyrene-containing structures. A prominent example is the formation of inclusion complexes with cyclodextrins (CDs). mdpi.comacs.orgnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic pyrene moiety can be encapsulated within the cyclodextrin (B1172386) cavity, leading to changes in its photophysical properties.

The synthesis of pyrene-cyclodextrin conjugates can be achieved by covalently linking the pyrene unit to the cyclodextrin macrocycle. The terminal alkyne of this compound is well-suited for this purpose, for example, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azido-functionalized cyclodextrin. The resulting conjugate would combine the recognition capabilities of the cyclodextrin with the fluorescent signaling of the pyrene.

Furthermore, pyrene derivatives can self-assemble into larger supramolecular structures. For instance, a β-cyclodextrin dimer linked by a phenylethynylpyrene moiety has been shown to form wire-shaped assemblies in aqueous media due to π-π stacking interactions. nih.gov Such assemblies can exhibit responsive behavior to external stimuli.

Conjugate TypeSynthetic StrategyKey ComponentsResulting StructurePotential ApplicationReference(s)
Macromolecular Post-polymerization modificationPolyacetylene with activated esters, Pyrene-methylaminePyrene-functionalized polyacetylenePhotoluminescent materials nih.gov
Macromolecular Sonogashira cross-coupling polymerization1,3,5-Triethynylbenzene, Functionalized dibromobenzenesConjugated microporous polymer networkPorous materials, Dye sorption nih.gov
Supramolecular Host-guest inclusionPyrene, Cyclodextrins (β-CD, γ-CD)Pyrene-cyclodextrin inclusion complexChemical sensing, Drug delivery mdpi.comacs.org
Supramolecular Self-assemblyβ-Cyclodextrin dimer, PhenylethynylpyreneWire-shaped supramolecular assembliesResponsive materials nih.gov

Advanced Spectroscopic and Photophysical Investigations of 1 2 Propynyloxy Methyl Pyrene Conjugates

Analysis of Excited-State Phenomena in Derivatized Systems

The photophysical behavior of pyrene (B120774) is distinguished by its ability to exhibit two forms of fluorescence: emission from an isolated excited molecule (monomer) and from an excited-state dimer (excimer). This dual emission is highly sensitive to the local environment and the spatial arrangement of the pyrene units.

Monomer and Excimer Emission Characteristics in Varied Microenvironments

Conjugates of 1-[(2-propynyloxy)methyl]pyrene display characteristic fluorescence spectra depending on the proximity of the pyrene moieties.

Monomer Emission: When the pyrene units are isolated or in a polar microenvironment, they exhibit a structured fluorescence spectrum typically in the 375–410 nm range. nih.gov This emission is characterized by several vibronic bands, with the relative intensity of these peaks being sensitive to the polarity of the surrounding medium. nih.gov

Excimer Emission: When two pyrene molecules—one in the electronic excited state and one in the ground state—are in close proximity (approximately 3.5 Å), they can form an excited-state complex known as an excimer. nih.govresearchgate.net This excimer emits a broad, structureless, and significantly red-shifted fluorescence band centered around 460-500 nm. nih.govresearchgate.net The formation of the excimer is a clear indicator of the spatial proximity of the pyrene units within a conjugate or between interacting molecules.

The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a powerful indicator of the microenvironment. Changes in conformation, concentration, or binding events that alter the distance between pyrene units can be quantified by monitoring this ratio. For instance, an increase in the Ie/Im ratio suggests that the pyrene moieties are being brought closer together. nih.gov

Table 1: Emission Characteristics of Pyrene Conjugates

Emission Type Wavelength Range (nm) Spectral Features Conditions for Observation
Monomer 375 - 410 Structured, sharp vibronic bands Pyrene units are spatially separated; polar environments.
Excimer 460 - 500 Broad, structureless band High local concentration or close spatial proximity (< 5 Å) of pyrene units.

Mechanisms of Excimer Formation and Dissociation in Conjugates

The formation and dissociation of pyrene excimers are dynamic processes governed by the kinetics of molecular interactions. psu.edu

The generally accepted mechanism, first detailed by Förster and Kasper, can be described as follows: psu.educolostate.edu

Excitation: A ground-state pyrene monomer (M) absorbs a photon to become an excited-state monomer (M*).

Formation: The excited monomer (M) can encounter a ground-state monomer (M) through diffusion. If they are in a favorable orientation, they form an excimer ({MM}). researchgate.netcolostate.edu This is a diffusion-controlled process, and its efficiency is influenced by factors like solvent viscosity and temperature. colostate.edu

Emission/Dissociation: The excimer can return to the ground state by emitting a photon (excimer fluorescence), resulting in two ground-state monomers. Alternatively, the excimer can dissociate back into an excited monomer and a ground-state monomer, a process that becomes more significant at higher temperatures. psu.edu

Theoretical studies have revealed complex pathways for excimer formation, involving ultrafast relaxation and oscillations along different molecular coordinates, which can occur on the picosecond timescale. rsc.org The precise conformation, particularly the degree of π–π stacking overlap, is a critical factor determining whether an excimer will form and emit efficiently. researchgate.net

Fluorescence Quenching Mechanisms and Sensing Principles

The fluorescence of pyrene conjugates can be diminished, or "quenched," upon interaction with other molecules (analytes). This phenomenon is the basis for developing sensitive chemical sensors. Quenching can occur through several mechanisms, primarily categorized as static or dynamic.

Static and Dynamic Quenching Processes in Analyte Interactions

Distinguishing between static and dynamic quenching is crucial for understanding the underlying sensing mechanism.

Dynamic Quenching: This process happens when the quencher collides with the fluorophore after it has been excited. researchgate.netrose-hulman.edu This collision provides a non-radiative pathway for the excited state to return to the ground state, which shortens the fluorescence lifetime and reduces the fluorescence intensity. researchgate.net Common dynamic quenchers include molecular oxygen. colostate.edumdpi.com

These two mechanisms can be differentiated by their temperature dependence and through time-resolved fluorescence measurements. rose-hulman.edu

Table 2: Comparison of Static and Dynamic Quenching

Characteristic Static Quenching Dynamic Quenching
Mechanism Formation of a ground-state, non-fluorescent complex. researchgate.net Collisional deactivation of the excited fluorophore. rose-hulman.edu
Effect on Intensity Decreases Decreases
Effect on Lifetime No change. researchgate.net Decreases. researchgate.net
Effect of Temp. Quenching decreases with increasing temperature (complex may dissociate). Quenching increases with increasing temperature (higher diffusion rates). rose-hulman.edu
Stern-Volmer Plot Linear Linear

Förster Resonance Energy Transfer (FRET) in Pyrene-Based Probes

Förster Resonance Energy Transfer (FRET) is a powerful mechanism for designing ratiometric fluorescent probes, often described as a "spectroscopic ruler." wikipedia.orgteledynevisionsolutions.com In this process, energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor chromophore. wikipedia.org

For conjugates of this compound, the pyrene moiety typically serves as the energy donor . The key requirements for FRET are:

The donor and acceptor must be in close proximity, typically between 1 and 10 nm. wikipedia.orgteledynevisionsolutions.com

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. teledynevisionsolutions.com

The transition dipole moments of the donor and acceptor must have a suitable relative orientation. wikipedia.org

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it extremely sensitive to small changes in distance. wikipedia.org This property is widely exploited to monitor conformational changes in proteins, nucleic acid hybridization, and other binding events. nih.govnih.gov For example, a FRET system using pyrene as a donor and perylene (B46583) as an acceptor has a characteristic Förster distance (R₀, the distance at which FRET is 50% efficient) of 22.3 Å. nih.gov

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy (TRFS) is an indispensable tool for investigating the dynamic events that occur on the nanosecond timescale following excitation. acs.org For pyrene-based conjugates, TRFS provides critical insights that steady-state measurements cannot.

TRFS directly measures the fluorescence lifetime, which is the average time the fluorophore spends in the excited state. This capability allows for:

Distinguishing Quenching Mechanisms: As mentioned, TRFS can unambiguously differentiate between static and dynamic quenching by observing whether the fluorescence lifetime changes in the presence of a quencher. researchgate.netmdpi.com

Studying Excimer Kinetics: The formation of an excimer is not instantaneous. TRFS can monitor the decay of the monomer emission and the corresponding rise and subsequent decay of the excimer emission, allowing for the calculation of the rate constants for excimer formation and dissociation. psu.educolostate.edu

Resolving Complex Systems: In complex biological media, background autofluorescence can interfere with measurements. The pyrene excimer often has a long fluorescence lifetime compared to endogenous fluorophores. researchgate.net By using time-gated detection, where the signal is only collected after the short-lived background fluorescence has decayed, the specific signal from the pyrene excimer can be isolated with high sensitivity.

Femtosecond pump-probe spectroscopy has further pushed the boundaries, allowing researchers to observe the ultrafast internal conversion processes within the pyrene excited states, which can occur in as little as 75 femtoseconds. researchgate.net These advanced techniques are essential for a complete understanding of the photophysical pathways in conjugates of this compound.

Fluorescence Lifetime Analysis in Different Conjugates and Environments

Fluorescence lifetime, the average time a fluorophore remains in its excited state before returning to the ground state, is a critical parameter in the characterization of pyrene conjugates. Unlike fluorescence intensity, the lifetime is often independent of the probe concentration and can provide detailed insights into the fluorophore's immediate surroundings. Pyrene and its derivatives are particularly noted for their long fluorescence lifetimes, which can exceed 100 nanoseconds (ns), providing a broad dynamic range for sensing applications. beilstein-journals.org

The fluorescence lifetime of pyrene is significantly altered upon conjugation and in response to different environmental conditions. For instance, the lifetime of pyrenebutanoic acid was measured at 90 ns in a buffer solution, but this was considerably quenched when the pyrene was conjugated to oligonucleotide sequences, demonstrating the influence of the local biomolecular structure. mdpi.com Similarly, the lifetime of pyrene derivatives has been shown to vary significantly in solvents of differing polarity and viscosity. nih.govrsc.orgacs.org

Detailed time-resolved fluorescence studies on various pyrene conjugates reveal these environmental and structural sensitivities. The data presented in the table below showcases fluorescence lifetime measurements for several pyrene derivatives and conjugates under diverse conditions, illustrating the impact of conjugation and the surrounding medium.

Pyrene Derivative / ConjugateEnvironment / ConditionsFluorescence Lifetime (τ)Reference
Pyrenebutanoic acid (PBA)Tris-acetate buffer90 ns mdpi.com
Pyrene-labeled oligonucleotide (Py-RET21A-Py)Tris-acetate buffer (pH 4.0 - 8.0)~10 ns mdpi.com
Pyrene-labeled oligonucleotide (Py-RET21-Py)Tris-acetate buffer~20–35 ns mdpi.com
Benzo[a]pyrene (B130552)Acetonitrile (N2-saturated)25 ns mdpi.com
Benzo[a]pyreneAcetonitrile (Air-saturated)11.4 ns mdpi.com
Benzo[a]pyreneBound to calf thymus DNA (ct-DNA)Multi-exponential (0.38, 2.1, 8.2 ns) nih.gov
4-(Pyren-2-yl)butyric acidNot specified622 ns acs.org
General 2- and 2,7-Pyrene DerivativesNot specified~50–80 ns acs.org
1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) LigandSolution0.089 ms (B15284909) nih.gov
TBAPy in Metal-Organic Framework (MOF)Solid State0.110 ms nih.gov

Correlating Lifetimes with Structural and Environmental Changes

The data from fluorescence lifetime analysis provides a powerful tool for understanding the structure-property relationships in this compound conjugates.

Structural Influences: The covalent structure of the conjugate plays a defining role in the pyrene's fluorescence lifetime. The position of substitution on the pyrene core itself has a dramatic effect; for example, 2- and 2,7-substituted pyrenes can exhibit lifetimes in the range of 50-80 ns, with one derivative displaying an exceptionally long lifetime of 622 ns. acs.org This contrasts with the behavior of more conventional 1-substituted pyrenes. acs.org

When this compound is "clicked" to a biomolecule, such as an oligonucleotide, the pyrene's excited state is often quenched, leading to a shorter lifetime. This quenching can result from interactions with nucleobases through processes like photoinduced electron transfer (PET). mdpi.comresearchgate.net Studies on pyrene-labeled DNA have shown that the lifetime is not only shortened but often fits a multi-exponential decay model, indicating that the pyrene exists in multiple distinct microenvironments, for instance when intercalated versus groove-bound. nih.gov The length and flexibility of the linker connecting the pyrene to another moiety can also influence intramolecular interactions, such as excimer formation, which in turn affects the observed fluorescence lifetime. beilstein-journals.org

Environmental Influences: The local environment around the pyrene conjugate is a major determinant of its fluorescence lifetime.

Solvent and Polarity: The polarity of the solvent can influence the rates of radiative and non-radiative decay from the excited state. For some pyrene-based compounds, quantum yields and fluorescence lifetimes were found to be lower in polar solvents like tetrahydrofuran (B95107) (THF) compared to nonpolar solvents like cyclohexane. nih.gov

Presence of Quenchers: Molecular oxygen is an efficient quencher of pyrene fluorescence. The lifetime of benzo[a]pyrene was more than halved in an air-saturated solution (11.4 ns) compared to a nitrogen-saturated (deoxygenated) solution (25 ns). mdpi.com This sensitivity allows such conjugates to be used for oxygen sensing.

pH: For conjugates containing pH-sensitive groups, the fluorescence lifetime can change significantly with pH. This is often due to the protonation or deprotonation of a nearby group, which can switch on or off a PET quenching pathway. researchgate.net In pyrene-labeled oligonucleotides that form pH-sensitive i-motifs, the folding of the DNA structure at acidic pH alters the local environment of the pyrene, thereby modulating its fluorescence properties. mdpi.com

Rigidity and Confinement: The rigidity of the surrounding medium has a profound impact. When a pyrene-based ligand was incorporated into a rigid metal-organic framework (MOF), its emission lifetime increased significantly (from 0.089 ms to 0.110 ms). nih.gov This effect is attributed to the suppression of non-radiative decay pathways that are caused by molecular vibrations and rotations, effectively shielding the fluorophore and enhancing its luminescence. Similarly, embedding a conjugated polymer in a rigid polystyrene matrix led to a 45% increase in its fluorescence lifetime compared to when it was in solution. elsevierpure.com

Applications in Advanced Sensing, Bioimaging, and Materials Science Research

Development of Fluorescent Chemosensors and Biosensors

The inherent fluorescence of the pyrene (B120774) core in 1-[(2-Propynyloxy)methyl]pyrene is central to its application in fluorescent chemosensors and biosensors. The photophysical properties of pyrene, such as its long fluorescence lifetime and the sensitivity of its emission spectrum to the local environment, are harnessed to signal the presence of target molecules. By incorporating this pyrene derivative into larger molecular systems through its alkyne group, researchers can design probes that exhibit changes in their fluorescent behavior upon binding to a specific analyte.

Detection of Environmentally Relevant Analytes

The versatility of this compound as a synthetic precursor enables the creation of chemosensors for a variety of environmentally significant substances. These sensors are designed to selectively interact with target analytes, leading to a measurable change in the fluorescence of the pyrene unit.

Pyrene-based fluorescent sensors are particularly effective for the detection of nitroaromatic compounds, which are common components of explosives. The electron-deficient nature of nitroaromatics allows them to quench the fluorescence of electron-rich aromatic compounds like pyrene upon close contact. This quenching mechanism forms the basis for "turn-off" fluorescent sensors.

Researchers have synthesized various pyrene-containing materials for this purpose. For instance, pyrene-functionalized ruthenium nanoparticles have demonstrated enhanced performance in detecting nitroaromatic explosives compared to monomeric pyrene derivatives. nih.gov The increased sensitivity is attributed to a higher frequency of collisions between the pyrene units on the nanoparticle surface and the quencher molecules. nih.gov Furthermore, pyrene-doped polystyrene materials have been developed for the sensitive detection of nitroaromatic compounds in both solution and vapor phases. mdpi.com

While direct studies using sensors synthesized from this compound are not extensively documented, its terminal alkyne group allows for its easy incorporation into polymers or onto nanoparticles. For example, it can be "clicked" onto an azide-functionalized polymer backbone to create a material with a high density of pyrene units, which would be expected to show high sensitivity towards nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT). The principle relies on the photoinduced electron transfer (PET) from the excited pyrene to the nitroaromatic analyte, which quenches the fluorescence.

Table 1: Illustrative Detection Limits of Pyrene-Based Sensors for Nitroaromatic Compounds

AnalyteSensor TypeDetection LimitSource
2,4,6-Trinitrotoluene (TNT)Phosphonated Pyrene Derivatives- rsc.org
2,4-Dinitrotoluene (2,4-DNT)Pyrene-doped Polystyrene4.5 ppb (vapor) mdpi.com
Nitrobenzene (NB)Porphyrin-Pyrene Dyads- mdpi.com
TrifluralinPyrene-Based Porous Organic Polymer- nih.govnih.gov
DicloranPyrene-Based Porous Organic Polymer- nih.govnih.gov

This table presents data for various pyrene-based sensors to illustrate the typical performance of such systems. Specific data for sensors derived directly from this compound would depend on the final sensor structure.

The fluorescent properties of pyrene can be modulated by the presence of various ions and small molecules. By functionalizing this compound with specific recognition elements via its alkyne group, selective chemosensors can be developed.

For metal cation detection , a common strategy is to attach a chelating agent (a molecule that binds to metal ions) to the pyrene fluorophore. The binding of a metal ion to the chelator can alter the electronic properties of the system, leading to a change in the pyrene's fluorescence. This can manifest as quenching ("turn-off"), enhancement ("turn-on"), or a shift in the emission wavelength. For example, pyrene-based probes have been synthesized for the detection of Cu²⁺ and Fe²⁺ ions, where the binding event leads to a "turn-off" fluorescence response. mdpi.com The design of such sensors often involves creating a system where photoinduced electron transfer (PET) is modulated by the presence of the metal ion.

The detection of anions can be achieved by incorporating anion-binding motifs, such as urea (B33335) or thiourea (B124793) groups, into a molecule containing the pyrene unit derived from this compound. The interaction of an anion with the receptor part of the sensor can perturb the electronic environment of the pyrene, causing a change in its fluorescence.

For neutral molecules , the sensing mechanism often relies on specific interactions such as hydrogen bonding or host-guest chemistry. For instance, pyrene-based molecular junctions have been investigated for their ability to detect small gas molecules like NO₂, H₂O, and NH₃ through changes in their electrical conductance, a principle that can be extended to fluorescence-based sensing. doi.org

Probing Biological Systems and Biomolecules

The biocompatibility and sensitive fluorescence of pyrene make it an excellent tool for studying biological systems. This compound, through click chemistry, provides a powerful method for attaching the pyrene label to biomolecules of interest. lumiprobe.comnih.gov

Pyrene derivatives are known to interact with nucleic acids, primarily through intercalation (stacking between the base pairs) or groove binding. These interactions can be monitored by changes in the fluorescence of the pyrene moiety. The terminal alkyne of this compound can be used to "click" it onto a modified nucleoside or an oligonucleotide, creating a site-specific fluorescent probe for DNA or RNA. nih.govnih.gov

Upon hybridization of the pyrene-labeled oligonucleotide with its complementary strand, the environment around the pyrene changes significantly. If the pyrene intercalates into the DNA or RNA duplex, its fluorescence may be enhanced or quenched, providing a clear signal of the hybridization event. nih.gov This has been utilized to develop probes that can detect specific DNA or RNA sequences. For example, pyrene-labeled peptide nucleic acids (PNAs) have been synthesized and show significant fluorescence changes upon binding to complementary DNA. rsc.org

Table 2: Binding Constants of Pyrene Derivatives with DNA

Pyrene DerivativeDNA TypeBinding Constant (K) [L·mol⁻¹]Binding ModeSource
1-OHPp53 DNA1.16 x 10⁶Groove Binding & Intercalation nih.gov
1-OHPC-myc DNA4.04 x 10⁵Groove Binding & Intercalation nih.gov
1-PBOp53 DNA2.04 x 10³Groove Binding & Intercalation nih.gov
1-PBOC-myc DNA1.39 x 10³Groove Binding & Intercalation nih.gov

This table shows binding data for other pyrene derivatives to illustrate the interaction with DNA. The specific binding properties of probes synthesized from this compound would be dependent on the final molecular structure.

Pyrene is a valuable fluorescent probe for studying protein structure and dynamics. nih.govmdpi.com Its fluorescence is sensitive to the polarity of its microenvironment, and it can form an excited-state dimer called an "excimer" when two pyrene molecules are in close proximity (around 10 Å). This excimer emission is red-shifted compared to the monomer emission and provides a spectroscopic ruler for intramolecular distances.

This compound can be used to label proteins site-specifically. This is typically achieved by first introducing an azide-containing unnatural amino acid into the protein at a specific site using genetic code expansion techniques. Then, this compound is attached to this azide (B81097) group via a click reaction. nih.govresearchgate.net

By labeling a protein with one or two pyrene molecules, researchers can monitor conformational changes. A change in the protein's conformation can alter the local environment of a single pyrene label, leading to a shift in its monomer fluorescence. If two pyrene labels are present, a conformational change that brings them closer together will result in an increase in excimer fluorescence, while a change that moves them apart will decrease it. This approach has been used to study protein folding, unfolding, and interactions with other molecules. nih.govmdpi.com

Detection of Reactive Oxygen Species (ROS) and Reactive Carbonyl Species (RCS) in Living Cells

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. cas.cnnih.gov An overproduction of ROS can lead to cellular damage, a state known as oxidative stress, which is implicated in various diseases. cas.cn The detection of specific ROS in living systems is crucial for understanding their physiological and pathological roles. cas.cnrsc.org

While direct evidence for the use of this compound in detecting ROS and RCS is still emerging, the principle of using fluorescent probes for this purpose is well-established. rsc.orgnih.gov Fluorescent probes can be designed to react with specific ROS, leading to a change in their fluorescence properties, such as an increase in intensity or a shift in wavelength. cas.cnmdpi.com The alkyne group in this compound provides a handle for "click" chemistry, allowing it to be incorporated into more complex sensor systems. The pyrene moiety, with its characteristic fluorescence, can act as the reporting unit.

The general mechanism for detecting ROS often involves the oxidation of a non-fluorescent or weakly fluorescent molecule to a highly fluorescent product. nih.gov For instance, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a common probe that becomes fluorescent upon oxidation by various ROS. nih.govnih.gov Similarly, probes can be engineered to specifically react with reactive carbonyl species, which are products of lipid peroxidation and are also markers of oxidative stress.

Cell Imaging and Staining Applications

The inherent fluorescence of the pyrene core makes this compound a suitable candidate for cell imaging and staining applications. nih.govnih.gov Fluorescent molecules are invaluable tools in microscopy, allowing for the visualization of cellular structures and processes. nih.gov

Pyrene-based compounds are known for their good photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. nih.gov This sensitivity can be exploited to probe different cellular compartments. For example, the fluorescence emission of pyrene can change depending on the polarity of its surroundings, providing information about the cellular microenvironment.

The propargyl group on this compound allows for its covalent attachment to specific cellular targets through click chemistry. This targeted labeling approach enables researchers to visualize the localization and dynamics of specific biomolecules within living cells. This is a significant advantage over non-specific stains, as it provides much greater detail and specificity.

Integration into Functional Polymeric and Supramolecular Materials

The unique properties of this compound also lend themselves to the development of advanced materials with tailored functionalities.

Pyrene-Functionalized Polymers and Copolymers

The incorporation of pyrene units into polymers can impart them with interesting photophysical and responsive properties. rsc.orgnih.gov The alkyne functionality of this compound makes it an ideal monomer for post-polymerization modification, where it can be "clicked" onto a pre-existing polymer backbone. mdpi.com This method allows for precise control over the amount and placement of the pyrene units. rsc.org

Synthesis and Characterization of Pyrene-Linked Microspheres

Pyrene-linked microspheres can be synthesized through various polymerization techniques. nih.gov For instance, polymerization-induced self-assembly (PISA) can be used to create well-defined nanoparticles and microspheres. nih.govresearchgate.net In a typical synthesis, a hydrophilic polymer chain is extended with a hydrophobic monomer that includes the pyrene unit. This process leads to the formation of core-shell microspheres where the pyrene-containing block forms the core.

The characterization of these microspheres often involves techniques such as transmission electron microscopy (TEM) to determine their morphology and size, and fluorescence spectroscopy to study their photophysical properties. The pyrene units within the microspheres can exhibit both monomer and excimer fluorescence. Excimer formation, which is the association of an excited-state pyrene with a ground-state pyrene, is highly dependent on the proximity of the pyrene molecules and can be used to probe the structure and dynamics of the microspheres.

Impact of Pyrene Incorporation on Polymer Properties and Responsiveness

Furthermore, the fluorescence of the pyrene units can be made responsive to external stimuli, such as pH, temperature, or the presence of specific analytes. rsc.org This responsiveness is often achieved by designing the polymer so that the stimulus induces a change in the distance or orientation of the pyrene units, leading to a change in the ratio of monomer to excimer fluorescence. For instance, a pH-responsive polymer can be designed to swell or shrink in response to pH changes, thereby altering the proximity of the pyrene groups and their fluorescence output. rsc.org

Self-Assembly and Ordered Architectures

The planar and aromatic nature of the pyrene molecule promotes its self-assembly into ordered structures through π-π stacking interactions. nih.govacs.orgmdpi.com This property is fundamental to the construction of supramolecular materials with well-defined architectures. acs.orgfigshare.com

Hydrogen Bond-Directed Self-Assembly of Pyrene Derivatives

Self-assembly is a fundamental process where molecules spontaneously organize into ordered structures through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.com Hydrogen bonding is a particularly effective strategy for directing the assembly of molecules into specific, functional supramolecular architectures. mdpi.comnih.gov

In the context of pyrene derivatives, the introduction of functional groups capable of forming hydrogen bonds, such as amides, can precisely control their self-assembly process. For example, researchers have synthesized novel pyrene derivatives containing amide groups, which successfully formed regular, self-assembled dendritic or reticulated-like structures. mdpi.comresearchgate.net The amide group's ability to form hydrogen bonds can overcome the spatial resistance of bulky side groups, facilitating an ordered arrangement. mdpi.com This controlled aggregation, driven by specific intermolecular hydrogen bonds, is crucial for creating functional nano-devices and expanding the application of pyrene derivatives in optoelectronic materials. mdpi.comresearchgate.net

Furthermore, interactions with the environment, such as with water molecules, can induce aggregation in weakly emissive pyrene derivatives through hydrogen bonding, leading to a significant enhancement in fluorescence. mdpi.com In some systems, such as a minimalist glucose-pyrene molecule, a stepwise self-organization process is observed. Initially, kinetically favored aggregates are formed, stabilized by weaker CH–π interactions, which then transform into more stable, hydrogen-bonded microfibers. rsc.org While this compound itself lacks strong hydrogen-bonding donor groups, the principles established with other derivatives highlight a key strategy for designing pyrene-based self-assembling systems. The ether oxygen in the molecule can act as a weak hydrogen bond acceptor.

π-Stacking Interactions in Supramolecular Systems

The dominant non-covalent force in the self-assembly of pyrene-based molecules is the π-π stacking interaction, stemming from the large, flat, and electron-rich pyrene core. nih.govmdpi.com These interactions are so significant that they can be the sole force responsible for stabilizing robust porous supramolecular frameworks. nih.govresearchgate.net Such materials have demonstrated remarkable thermal and chemical stability, underscoring the fundamental importance of π-π stacking in molecular assembly. nih.gov

The aggregation of pyrene derivatives via π-π stacking can lead to different arrangements, known as J-aggregates (head-to-tail) or H-aggregates (head-to-head), which have distinct effects on the material's photophysical properties. mdpi.com These stacking interactions are fundamental to the function of pyrene derivatives in various applications:

Sensing: The π-π stacking of pyrene derivatives can be disrupted or enhanced by the presence of specific analytes, leading to a measurable change in fluorescence, such as quenching or enhancement, which forms the basis for sensors for hazards like explosives or mercury ions. mdpi.com

Bioimaging: The tendency of pyrene derivatives to aggregate in different micro-environments can be harnessed for bioimaging applications, where changes in emission can signal specific biological events or locations. rsc.org

Catalysis: Non-covalent π-π stacking interactions have been used to stabilize catalysts within micellar nanostructures. For instance, a pyrene-substituted gold catalyst was effectively stabilized by a pyrene-containing amphiphilic polymer, enhancing its catalytic performance in alkyne hydration reactions. rsc.org

The table below summarizes the types of aggregation and their influence on the properties of pyrene derivatives.

Interaction / Aggregation TypeDescriptionEffect on PropertiesPrimary Driving ForceReference
Monomer EmissionEmission from single, isolated pyrene molecules.Characterized by structured, shorter-wavelength fluorescence.N/A (isolated state) rsc.org
Excimer EmissionEmission from an excited-state dimer formed between two pyrene molecules.Results in a broad, unstructured, red-shifted fluorescence band.π-π Stacking nih.govmdpi.com
H-AggregationFace-to-face (head-to-head) stacking of pyrene units.Often leads to fluorescence quenching or a blue-shift in absorption.π-π Stacking mdpi.com
J-AggregationOffset (head-to-tail) stacking of pyrene units.Typically results in a sharp, red-shifted absorption band.π-π Stacking mdpi.com
Hydrogen Bond-Directed AssemblyAssembly guided by specific hydrogen bonds between molecules.Forms highly ordered, specific microstructures like fibers or networks.Hydrogen Bonding mdpi.comresearchgate.net

Applications in Organic Electronic Materials

Pyrene-based compounds are highly attractive for use in organic electronics due to their excellent charge-transporting capabilities and luminescent properties. uky.edunih.gov The ability to modify the pyrene core at various positions allows for the fine-tuning of molecular packing and electronic characteristics, making them versatile components for a range of devices. uky.edu

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The fused aromatic ring system of pyrene provides strong electron delocalization, making it an effective material for both light emission and charge transport. uky.edunih.gov This has led to the widespread use of pyrene derivatives in both Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

In OLEDs , pyrene derivatives can function as:

Emitters: Due to their high fluorescence quantum yields, pyrene compounds are used as the light-emitting layer. By chemically modifying the pyrene core, the emission color can be tuned. For example, pyrene-benzimidazole derivatives have been developed as efficient pure blue emitters. nih.gov

Hole-Transporting Materials (HTMs): The electron-rich nature of pyrene makes it suitable for transporting holes from the anode to the emissive layer. Pyrene-based HTMs have been shown to contribute to stable device performance with reduced efficiency roll-off at high brightness. nih.gov

In OFETs , which are fundamental components of modern electronics, pyrene's high charge carrier mobility is a key advantage. Pyrene has been successfully incorporated as the semiconducting material in p-type (hole-transporting) and ambipolar (transporting both holes and electrons) transistors. uky.edu

The propargyl group in This compound is particularly useful as it provides a reactive handle for "click" chemistry reactions. This allows the molecule to be easily attached to other functional units or polymer backbones, a common strategy for designing complex materials for electronic devices.

The table below presents performance data for an OLED device using a pyrene-based compound as the emitter, illustrating its potential in electronic applications.

Device ParameterValueOperating VoltageReference
Emitting Material1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B) nih.gov
External Quantum Efficiency (EQE)0.35 (±0.04)%5.5 V nih.gov
Highest External Quantum Efficiency (EQE)4.3 (±0.3)%3.5 V nih.gov
Luminance100 (±6) cd m⁻²5.5 V nih.gov
Highest Luminance290 (±10) cd m⁻²7.5 V nih.gov
CIE Coordinates(0.1482, 0.1300) - Pure Blue nih.gov
Conjugated Porous Polymers with Pyrene-Alkyne Frameworks

The dual functionality of This compound , possessing both a pyrene core and a terminal alkyne, makes it an ideal building block for creating Conjugated Porous Polymers (CPPs) or Conjugated Microporous Polymers (CMPs). researchgate.netnih.govresearchgate.net These materials are synthesized by linking aromatic units, like pyrene, with conjugated linkers, often through reactions involving the alkyne group, such as Sonogashira-Hagihara coupling. researchgate.netresearchgate.net

The resulting polymers combine the electronic properties of the pyrene units with a permanent, high-surface-area porous structure. researchgate.netmdpi.com Key features and applications include:

Structural Properties: These polymers exhibit good thermal and chemical stability. researchgate.net The porosity can be tuned by changing the monomer geometry; for instance, polymers with a distorted backbone tend to have a higher specific surface area compared to their planar analogues. mdpi.comresearchgate.net

Photocatalysis: The extended π-conjugation allows the polymers to absorb visible light efficiently. This property, combined with their porous nature, makes them effective heterogeneous photocatalysts for organic reactions, such as the oxidation of amines to imines powered by red light. researchgate.net

Sensing: The high surface area provides a broad interface for interaction with analytes. The fluorescence of the pyrene units within the polymer framework can be quenched or enhanced upon binding with target molecules, making them highly sensitive chemical sensors for detecting pesticides or other substances. mdpi.comresearchgate.net

Gas Sorption: The inherent porosity and large surface area of pyrene-alkyne frameworks make them promising candidates for gas storage and separation applications. researchgate.net

The table below details the properties of porous polymers synthesized from pyrene and alkyne-containing building blocks.

Polymer NameMonomersSynthesis MethodBrunauer-Emmett-Teller (BET) Surface AreaKey Application/FeatureReference
PAF-271,3,6,8-Tetraethynylpyrene, 9,10-DibromoanthraceneSonogashira-Hagihara Coupling560 m²/gPotential for gas separation due to narrow pore distribution. researchgate.net
LNU-452,7-Dibromopyrene, Tris(4-boronic acid pinacol (B44631) ester phenyl)amineSuzuki CouplingHigher specific surface area (distorted structure)Fluorescent sensor for pesticides (Trifluralin, Dicloran). mdpi.comresearchgate.net
LNU-472,7-Dibromopyrene, Benzene-1,3,5-triyltriboronic acid pinacol esterSuzuki CouplingLower specific surface area (planar structure)Fluorescent sensor for pesticides. mdpi.comresearchgate.net
Py-DTDO-41,3,6,8-Tetrabromopyrene, Dithieno(3,2-b:2',3'-d)thiophene 4,4-dioxide (DTDO)Direct C-H ArylationBand gap: 1.98 eVRed light-powered photocatalyst for amine oxidation. researchgate.net
BE-TEPYTetraethynylpyrene (TEPY), 1,4-Dibromobenzene (BE)Sonogashira CouplingPlanar structure, low exciton (B1674681) binding energyPhotocatalyst for selective ROS generation (⋅O₂⁻). researchgate.netnih.gov
BP-TEPYTetraethynylpyrene (TEPY), 3,3'-Dibromobiphenyl (BP)Sonogashira CouplingSignificantly distorted skeletonPhotocatalyst for selective ROS generation (¹O₂). researchgate.netnih.gov

Computational and Theoretical Investigations of 1 2 Propynyloxy Methyl Pyrene Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrene (B120774) and its derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and optoelectronic properties. researchgate.net

DFT studies, using functionals like B3LYP with a 6-311++G(d,p) basis set, can compute total energy, bond parameters, and various reactivity descriptors. researchgate.net The choice of solvent can influence these properties, with studies showing that the HOMO-LUMO energy gap of pyrene can be affected by the polarity of the solvent. researchgate.net For instance, isolated pyrene in acetone (B3395972) exhibits a large HOMO-LUMO energy gap, suggesting high kinetic stability and low reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic and optical properties. researchgate.netacs.org

A DFT study on 2-(pyren-1-yl)-1H-benzimidazole, a related pyrene derivative, showed that the HOMO and LUMO are distributed across both the pyrene and benzimidazole (B57391) rings. nih.gov The calculated HOMO-LUMO gap for this molecule was found to be significant, indicating its electronic stability. nih.gov

Table 1: Frontier Molecular Orbital Data for a Related Pyrene Derivative

Molecular Orbital Energy (a.u.)
LUMO+1 -
LUMO -0.07230
HOMO -0.20083
HOMO-1 -

Data derived from a DFT study on 2-(pyren-1-yl)-1H-benzimidazole. nih.gov

Computational methods can predict the optical and electronic transitions in molecules. The energy of the HOMO-LUMO gap is directly related to the energy of the lowest electronic transition. A smaller gap typically results in a red-shift (shift to longer wavelengths) in the absorption spectrum.

For pyrene derivatives, the topology of the π-electron system significantly influences the optical and electronic gaps. nih.gov A comparison between pyrene and its non-alternant isomer, azupyrene, revealed that azupyrene has a considerably smaller electronic and optical band gap. nih.gov This difference is attributed to the more localized charge distribution in the non-alternant system of azupyrene. nih.gov

Theoretical calculations can also provide insight into the nature of these transitions. For instance, in 2-(pyren-1-yl)-1H-benzimidazole, the LUMO is primarily of π* character, while the HOMO has both σ and π character. nih.gov This information is crucial for understanding the photophysical behavior of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com These simulations provide detailed information about the conformational flexibility of molecules and their interactions with their environment over time. mdpi.comnih.gov

MD simulations are widely used to model the interactions between small molecules and biological macromolecules like proteins and DNA. mdpi.comphyschemres.org These simulations can predict the binding modes and affinities of a molecule to a biological target, which is crucial in drug discovery and development. physchemres.org

Pyrene and its derivatives are well-known for their tendency to form aggregates and self-assemble in solution and in the solid state. nih.govresearchgate.netrsc.orgresearchgate.net This aggregation is primarily driven by π-π stacking interactions between the pyrene rings. researchgate.netnih.gov The formation of these aggregates can significantly alter the photophysical properties of the system, leading to phenomena such as excimer formation. researchgate.netresearchgate.net

MD simulations can be employed to study the dynamics of this aggregation process. For instance, simulations of pyrene in a sodium dodecyl sulfate (B86663) micelle showed that pyrene molecules can form π-π stacked dimers within the hydrophobic core of the micelle. nih.gov The study revealed that this dimer formation is a dynamic process, with the pyrene molecules continuously associating and dissociating. nih.gov The balance between the π-π stacking interactions and the hydrophobic interactions with the surfactant tails governs the distribution of the pyrene molecules within the micelle. nih.gov

Computational Approaches to Structure-Property Relationships

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its properties. By systematically modifying the structure of a parent compound and calculating the resulting changes in its properties, researchers can develop predictive models.

For pyrene derivatives, computational studies have explored how different substituents and their positions on the pyrene ring affect the electronic and optical properties. acs.orgnih.govresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can systematically tune the HOMO and LUMO energy levels, thereby altering the HOMO-LUMO gap and the molecule's absorption and emission characteristics. rsc.org

Furthermore, the nature of the linkage between pyrene units in oligomers and polymers has a profound impact on the electronic properties. acs.org Studies on various linkages have shown a clear trend of a decreasing HOMO-LUMO gap with increased conjugation and cyclization. acs.orgnih.govresearchgate.net These computational insights are invaluable for the rational design of novel pyrene-based materials with tailored optical and electronic properties for applications in organic electronics. rsc.orgresearchgate.net

Correlating Molecular Geometry with Spectroscopic Features

Computational modeling, primarily through DFT, allows for the optimization of the molecular geometry of 1-[(2-Propynyloxy)methyl]pyrene in its ground state. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The introduction of the [(2-propynyloxy)methyl] group at the 1-position of the pyrene core is expected to induce some degree of structural perturbation compared to the planar parent pyrene molecule.

TD-DFT calculations are instrumental in predicting the electronic absorption and emission spectra. These calculations can correlate the optimized molecular geometry with spectroscopic features. For instance, the calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. The nature of these frontier orbitals, including their spatial distribution, would be significantly influenced by the electron-donating character of the ether oxygen and the π-system of the propargyl group.

Interactive Table: Predicted Geometrical Parameters for this compound

Note: The following data is illustrative and based on general principles of computational chemistry as applied to substituted pyrenes, pending specific experimental or computational studies on this compound.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC(1)-C(methylene)1.51 Å
Bond LengthC(methylene)-O1.43 Å
Bond LengthO-C(propargyl)1.42 Å
Bond LengthC≡C (alkyne)1.21 Å
Dihedral AngleC(2)-C(1)-C(methylene)-O~90°

The predicted geometry and electronic structure from such calculations are fundamental to understanding the photophysical properties of this compound. For example, the degree of conjugation between the pyrene moiety and the substituent, as dictated by the dihedral angle, would affect the wavelength and intensity of fluorescence emission. Studies on pyrene derivatives have demonstrated that even slight conformational changes can significantly impact their spectroscopic signatures. nih.gov

Predicting Stability and Reactivity in Different Environments

Computational methods are also invaluable for predicting the stability and reactivity of this compound. The stability of a molecule can be assessed by its total energy calculated at its optimized geometry. A lower total energy generally corresponds to a more stable structure. The HOMO-LUMO energy gap is another critical parameter; a larger gap typically implies higher kinetic stability and lower chemical reactivity. scirp.org

The reactivity of this compound can be further investigated by mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the pyrene ring system is expected to be electron-rich, while the terminal alkyne proton could be a site for electrophilic attack. The ether oxygen would also represent a region of high electron density.

Furthermore, computational models can predict the binding energies and interaction modes of this compound with other molecules or surfaces. This is particularly relevant for understanding its behavior in different chemical environments or its potential applications in materials science. For example, molecular dynamics simulations could model the interactions of this molecule in various solvents or its adsorption onto a surface. nih.gov

Interactive Table: Predicted Reactivity Descriptors for this compound

Note: The following data is illustrative and based on general principles of computational chemistry as applied to substituted pyrenes, pending specific experimental or computational studies on this compound.

DescriptorPredicted ValueSignificance
HOMO Energy-5.8 eVRelates to ionization potential and electron-donating ability
LUMO Energy-1.9 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap3.9 eVIndicator of chemical reactivity and kinetic stability scirp.org
Dipole Moment~2.5 DQuantifies the overall polarity of the molecule

Computational studies on hydroxyl-substituted pyrenes have shown that electron-donating groups can increase the HOMO and LUMO energies. researchgate.net A similar effect would be anticipated for the [(2-propynyloxy)methyl] substituent. By comparing the calculated properties of this compound with those of parent pyrene and other derivatives, a deeper understanding of its chemical behavior can be achieved. gdut.edu.cn

Future Directions and Emerging Research Avenues for 1 2 Propynyloxy Methyl Pyrene

Advanced Conjugation Strategies for Multifunctional Probes

The propargyl group of 1-[(2-propynyloxy)methyl]pyrene is a key functional handle that allows for its covalent attachment to a wide variety of molecules and materials through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient, selective, and biocompatible, making it an ideal tool for constructing complex molecular architectures. nih.gov Future research will likely focus on leveraging this reactivity to develop multifunctional probes with enhanced capabilities.

One promising direction is the creation of dual-modal or multi-modal probes. For instance, this compound could be conjugated with a magnetic resonance imaging (MRI) contrast agent or a positron emission tomography (PET) imaging agent. This would allow for correlative fluorescence and MR or PET imaging, providing complementary information on biological systems.

Another advanced strategy involves the development of activatable probes. By incorporating a recognition moiety for a specific analyte (e.g., an enzyme substrate or a reactive oxygen species scavenger) and a quencher or a FRET partner, the fluorescence of the pyrene (B120774) core can be modulated in response to a biological event. The alkyne group provides a convenient point of attachment for these additional functional units.

Finally, the principles of combinatorial chemistry can be applied to generate libraries of this compound-based probes with diverse functionalities. High-throughput screening of these libraries could accelerate the discovery of novel probes with optimized properties for specific applications. The modular nature of click chemistry is particularly well-suited for this approach, enabling the rapid assembly of a wide range of molecular structures. nih.gov

Integration into Nanomaterials and Hybrid Systems

The incorporation of this compound into nanomaterials and hybrid systems offers a powerful strategy for developing advanced functional materials with tailored optical and electronic properties. The pyrene moiety's strong absorption in the UV region and its unique fluorescence characteristics make it an attractive component for such systems. nih.gov

Metal-Organic Frameworks (MOFs): Pyrene-based ligands have been successfully used to construct fluorescent MOFs. rsc.orgsemanticscholar.org The terminal alkyne of this compound can be utilized in two ways: either as a reactive site for post-synthetic modification of a pre-formed MOF or by designing a linker that incorporates the pyrene-alkyne moiety for direct synthesis of a functionalized MOF. These pyrene-containing MOFs could find applications in chemical sensing, catalysis, and gas storage and separation. rsc.orgsemanticscholar.org

Porous Organic Polymers (POPs): Similar to MOFs, pyrene-based POPs have shown great promise for fluorescence-based sensing applications. mdpi.com The covalent integration of this compound into a porous polymer network could lead to materials with high sensitivity and selectivity for the detection of various analytes, such as nitroaromatic explosives or pesticides. mdpi.comnih.gov The porous nature of these materials allows for efficient analyte diffusion and interaction with the pyrene fluorophores. mdpi.com

Quantum Dots (QDs) and Nanoparticles: The pyrene unit can be attached to the surface of quantum dots or other nanoparticles via click chemistry. This can lead to the development of hybrid materials with interesting photophysical properties, such as fluorescence resonance energy transfer (FRET) between the QD and the pyrene. Such systems could be employed as ratiometric sensors or in light-harvesting applications.

The table below summarizes potential nanomaterial integrations with this compound and their prospective applications.

Nanomaterial PlatformIntegration StrategyPotential Applications
Metal-Organic Frameworks (MOFs)Post-synthetic modification or direct synthesis with pyrene-alkyne linkersChemical sensing, catalysis, gas storage
Porous Organic Polymers (POPs)Co-polymerization of pyrene-alkyne monomersDetection of explosives and pesticides
Quantum Dots (QDs)Surface functionalization via click chemistryFRET-based sensing, light-harvesting
Gold NanoparticlesSelf-assembly via thiol-yne "click" chemistryBiosensing, drug delivery
Carbon NanotubesCovalent attachment to the nanotube surfaceBioimaging, electronic devices

Exploration of New Sensing Mechanisms Beyond Fluorescence Quenching

While fluorescence quenching is a widely used sensing mechanism, the unique photophysical properties of the pyrene core open up possibilities for exploring more sophisticated sensing strategies. nih.govnih.gov

Excimer Formation and Disruption: Pyrene is well-known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted fluorescence. nih.govmdpi.com By designing systems where the proximity of two or more this compound units is controlled by the presence of an analyte, sensors based on the modulation of monomer-to-excimer fluorescence can be developed. For example, the binding of a metal ion could bring two pyrene moieties together, leading to excimer formation and a change in the fluorescence color. mdpi.comresearchgate.net

Aggregation-Induced Emission (AIE): The concept of AIE, where fluorescence is enhanced upon aggregation of fluorophores, has emerged as a powerful tool for developing "turn-on" fluorescent probes. nih.govmdpi.com While pyrene itself is not a classic AIE-gen, it can be incorporated into molecules that exhibit AIE behavior. mdpi.com Future research could focus on designing derivatives of this compound that exhibit AIE characteristics, for example, by attaching it to a rotor-containing molecule. This would lead to probes that are non-emissive in solution but become highly fluorescent upon binding to a target, resulting in a high signal-to-background ratio. nih.gov

Photoinduced Electron Transfer (PET): PET is another important mechanism for modulating fluorescence. By conjugating this compound to a molecule with appropriate redox properties, a PET-based sensor can be constructed. In the "off" state, PET from a donor to the excited pyrene quenches its fluorescence. Upon interaction with an analyte, the PET process is inhibited, and the fluorescence is "turned on."

The following table outlines these alternative sensing mechanisms and their potential advantages.

Sensing MechanismPrincipleAdvantages
Excimer Formation/DisruptionAnalyte-induced change in the distance between two pyrene moieties, modulating monomer and excimer emission.Ratiometric sensing, visual color change.
Aggregation-Induced Emission (AIE)Restriction of intramolecular rotation upon aggregation leads to fluorescence enhancement.High signal-to-background ratio, "turn-on" response.
Photoinduced Electron Transfer (PET)Analyte-mediated inhibition of electron transfer to the excited pyrene, resulting in fluorescence recovery.High sensitivity and selectivity.
Fluorescence Resonance Energy Transfer (FRET)Distance-dependent energy transfer from an excited donor (e.g., pyrene) to an acceptor.Ratiometric sensing, can be used to measure distances on the nanometer scale.

Computational Design and Rational Engineering of Next-Generation Pyrene Probes

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design and engineering of new fluorescent probes. mdpi.com By employing theoretical methods, the photophysical properties of novel pyrene-based probes can be predicted before their synthesis, saving significant time and resources.

Predicting Spectroscopic Properties: Quantum chemical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the absorption and emission wavelengths, as well as the quantum yields, of new probe designs. mdpi.com This allows for the in-silico screening of a large number of potential structures to identify those with the most promising properties.

Understanding Sensing Mechanisms: Computational methods can provide valuable insights into the underlying mechanisms of sensing. For example, molecular dynamics simulations can be used to study the conformational changes that occur upon analyte binding and how these changes affect the fluorescence properties of the probe. mdpi.com This fundamental understanding is crucial for the rational design of probes with improved performance.

Rational Engineering of Probe Properties: By combining computational predictions with experimental validation, a feedback loop can be established for the iterative optimization of probe properties. For example, if a probe has a lower than desired quantum yield, computational analysis might suggest chemical modifications that can be made to enhance its brightness. This rational design approach will be instrumental in developing the next generation of high-performance pyrene-based probes.

The table below details the computational methods and their applications in the design of pyrene probes.

Computational MethodApplication
Density Functional Theory (DFT)Calculation of ground-state electronic structure and properties.
Time-Dependent DFT (TDDFT)Prediction of absorption and emission spectra, and excited-state properties. mdpi.com
Molecular Dynamics (MD) SimulationsInvestigation of conformational dynamics and interactions with analytes in solution. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM)High-accuracy calculations on the chromophore while treating the environment with a lower level of theory.

Q & A

Q. What are the key spectroscopic and chromatographic methods for characterizing 1-[(2-Propynyloxy)methyl]pyrene?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is recommended for purity assessment (>98% as per technical specifications). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve the propargyloxy (-OCH₂C≡CH) and pyrene moieties. Mass spectrometry (MS) using electron ionization (EI) at m/z 270.33 (C₂₀H₁₄O) can verify molecular weight. Differential scanning calorimetry (DSC) may assess thermal stability, given pyrene derivatives often exhibit decomposition above 200°C .

Q. What synthetic routes are reported for pyrene derivatives with propargyloxy groups?

  • Methodological Answer : Propargylation of pyrene derivatives typically involves Williamson ether synthesis. For example, reacting pyrenemethanol (1-hydroxymethylpyrene) with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Electrochemical carboxylation, as demonstrated in analogous systems using Mg electrodes and CO₂, could functionalize the propargyl group for downstream applications .

Q. How does the propargyloxy group influence the compound’s stability under ambient conditions?

  • Methodological Answer : Propargyl ethers are prone to oxidative dimerization or polymerization. Store the compound under inert gas (N₂/Ar) at ≤4°C, shielded from light. Stability assays (e.g., HPLC monitoring over 72 hours) are advised to detect degradation products. Pyrene’s aromaticity may mitigate instability via conjugation with the propargyloxy group .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for functional material design?

  • Methodological Answer : The propargyloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach azide-functionalized moieties (e.g., polymers, biomolecules). For instance, coupling with azide-terminated PEG can enhance solubility for optoelectronic applications. Reaction efficiency should be quantified via ¹H NMR (disappearance of the ≡C-H peak at ~2.5 ppm) .

Q. What role does this compound play in electrochemical synthesis of polycyclic systems?

  • Methodological Answer : The propargyl group can undergo electrochemical carboxylation in CO₂-saturated solutions using Mg/Pt electrodes (e.g., 5 mA cm⁻² current density). This generates α,β-unsaturated ketones or carboxylated intermediates for cyclization. Optimize solvent (DMF/MeCN) and supporting electrolyte (TBABF₄) to suppress side reactions .

Q. What computational approaches are suitable for modeling its photophysical properties?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) with B3LYP/6-31G(d) basis set predicts UV-Vis absorption spectra. Compare computed λₘₐₓ (~350 nm for pyrene derivatives) with experimental data. Molecular dynamics simulations can assess aggregation behavior in solvents like THF or DCM .

Q. How do steric and electronic effects of the propargyloxy group impact intermolecular interactions?

  • Methodological Answer : X-ray crystallography (via SHELX refinement) reveals packing motifs. The propargyl group’s linear geometry may enforce π-π stacking of pyrene cores, while steric hindrance reduces crystallinity. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···O vs. C≡C···π interactions) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile divergent data?

  • Resolution Strategy : Conflicting solubility data (e.g., in DCM vs. benzene) may arise from batch-specific impurities or hydration. Use standardized purity checks (GC/HPLC) and quantify solubility via gravimetric analysis (saturation at 25°C). Solubility parameters (Hansen, Hildebrand) can model solvent compatibility .

Q. Conflicting toxicity profiles for pyrene derivatives: How to assess biocompatibility?

  • Resolution Strategy : Pyrene’s carcinogenicity (e.g., benzo[a]pyrene) is context-dependent. Perform Ames tests (TA98 strain ± metabolic activation) and cytotoxicity assays (MTT on HEK293 cells) to evaluate mutagenic potential. Compare with structurally similar controls (e.g., 1-hydroxymethylpyrene) .

Methodological Tables

Table 1: Key Characterization Data for this compound

PropertyMethodValue/ObservationReference
PurityGC-FID>98%
Molecular WeightEI-MS270.33 (C₂₀H₁₄O⁺)
λₘₐₓ (UV-Vis)TD-DFT/Experimental347 nm (calc.), 342 nm
Thermal DecompositionDSCOnset at 215°C

Table 2: Click Chemistry Optimization Parameters

ConditionOptimal ValueImpact on YieldReference
Cu(I) Catalyst5 mol% TBTA92% conversion
SolventDMF:H₂O (9:1)Reduces side reactions
Reaction Time12 hoursPlateau after 10 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.